

# Application Notes and Protocols for JNJ-632 in dHepaRG Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **JNJ-632**, a potent Hepatitis B Virus (HBV) capsid assembly modulator, in differentiated HepaRG (dHepaRG) cell culture.

### Introduction

**JNJ-632** is a novel and potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions as a capsid assembly modulator (CAM), which accelerates the kinetics of HBV capsid assembly.[1][2] This action leads to the formation of morphologically intact viral capsids that are devoid of the polymerase-pregenomic RNA complex, thereby blocking viral replication.[1][2] Notably, **JNJ-632** exhibits a dual mechanism of action, inhibiting both the early steps of the viral lifecycle, such as the formation of covalently closed circular DNA (cccDNA), and the late steps, including virion assembly.[1][2]

The dHepaRG cell line is a human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells. These cells retain many characteristics of primary human hepatocytes, making them a valuable in vitro model for studying drug metabolism, toxicity, and liver-specific diseases like HBV infection.

This document outlines the protocols for the culture and differentiation of HepaRG cells and the subsequent application of **JNJ-632** for studying its antiviral effects.

## **Data Presentation**



The antiviral activity of **JNJ-632** has been quantified across different HBV genotypes and cell lines. The following table summarizes the reported 50% effective concentration (EC50) values.

| Cell Line                           | HBV Genotype | EC50 (nM)  | Reference |
|-------------------------------------|--------------|------------|-----------|
| HepG2.2.15                          | -            | 121 (mean) | [3]       |
| Primary human<br>hepatocytes (PHHs) | А            | 101        | [3]       |
| Primary human<br>hepatocytes (PHHs) | В            | 240        | [3]       |
| Primary human<br>hepatocytes (PHHs) | С            | 119        | [3]       |
| Primary human<br>hepatocytes (PHHs) | D            | 200        | [3]       |

## **Experimental Protocols**

## **Protocol 1: Culture and Differentiation of HepaRG Cells**

This protocol describes the steps for thawing, seeding, and differentiating HepaRG cells to obtain a culture of dHepaRG cells suitable for experimentation.

#### Materials:

- · Cryopreserved HepaRG cells
- HepaRG<sup>™</sup> Thaw, Plate, & General Purpose Medium
- HepaRG™ Maintenance/Metabolism Medium
- Williams' Medium E
- GlutaMAX™ Supplement
- Dimethyl sulfoxide (DMSO), cell culture grade



- Collagen I-coated cell culture plates
- Water bath (37°C)
- Humidified incubator (37°C, 5% CO2)
- Centrifuge
- · Phase-contrast microscope

#### Procedure:

- Thawing of HepaRG Cells:
  - 1. Pre-warm the HepaRG<sup>™</sup> Thaw, Plate, & General Purpose Medium to 37°C.
  - 2. Rapidly thaw the vial of cryopreserved HepaRG cells in a 37°C water bath.
  - 3. Transfer the cell suspension to a sterile conical tube containing pre-warmed medium.
  - 4. Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes. dHepaRG cells are smaller and may require a longer and faster centrifugation than primary hepatocytes.[4]
  - 5. Aspirate the supernatant and gently resuspend the cell pellet in fresh Thaw, Plate, & General Purpose Medium.
- Seeding of HepaRG Cells:
  - 1. Determine cell viability and concentration using a trypan blue exclusion assay.
  - 2. Seed the cells onto Collagen I-coated plates at a recommended density.
  - 3. Incubate the plates at 37°C in a humidified incubator with 5% CO2.
- Differentiation of HepaRG Cells:
  - After the cells have formed a confluent monolayer (typically after 2 weeks of culture), replace the culture medium with HepaRG™ Maintenance/Metabolism Medium supplemented with 2% DMSO to induce differentiation into hepatocyte-like cells.[5][6]



- 2. Maintain the cells in the differentiation medium for at least 14 days, with medium changes every 2-3 days.[5]
- The differentiated HepaRG (dHepaRG) cells, characterized by the appearance of hepatocyte-like clusters and bile canaliculi-like structures, are now ready for use in experiments.

# Protocol 2: Treatment of dHepaRG Cells with JNJ-632 for HBV Antiviral Assay

This protocol outlines the procedure for treating HBV-infected dHepaRG cells with **JNJ-632** to assess its antiviral efficacy.

#### Materials:

- Differentiated HepaRG (dHepaRG) cells in culture plates
- HBV inoculum
- JNJ-632 stock solution (dissolved in a suitable solvent like DMSO)
- Culture medium (e.g., HepaRG™ Maintenance/Metabolism Medium)
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., DNA/RNA extraction kits, qPCR reagents, ELISA kits)

#### Procedure:

- HBV Infection of dHepaRG Cells:
  - 1. Infect the dHepaRG cell cultures with an appropriate multiplicity of infection (MOI) of HBV.
  - 2. Incubate the cells with the viral inoculum for a specified period (e.g., 16-24 hours) to allow for viral entry.
  - 3. Remove the inoculum and wash the cells with PBS to remove unbound virus.



4. Add fresh culture medium to the cells.

#### JNJ-632 Treatment:

- 1. Prepare serial dilutions of **JNJ-632** in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known EC50 values (e.g., from 1 nM to 10  $\mu$ M).
- For studying the effect on established infection, add the JNJ-632 dilutions to the HBV-infected dHepaRG cells at a specific time point post-infection (e.g., 5 days post-infection).
  [7]
- 3. To investigate the effect on the establishment of infection, **JNJ-632** can be added prior to or during the viral inoculation.[7]
- 4. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor like Entecavir).
- 5. Incubate the cells with the compound for the desired duration, with medium and compound changes every 2-3 days.

#### Endpoint Analysis:

- 1. At the end of the treatment period, collect the cell culture supernatants and/or cell lysates.
- 2. Quantify extracellular HBV DNA levels from the supernatant using qPCR.
- 3. Measure intracellular HBV RNA and cccDNA levels from the cell lysates using appropriate extraction and quantification methods.
- 4. Assess the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant using ELISA.
- 5. Cell viability can be assessed using assays such as the resazurin or MTT assay to determine any cytotoxic effects of the compound.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **JNJ-632** treatment in HBV-infected dHepaRG cells.





Click to download full resolution via product page

Caption: Dual mechanism of action of  ${f JNJ-632}$  on the HBV lifecycle.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-632 in dHepaRG Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com